

# An In-depth Technical Guide to the Synthesis of Methyl 2-(aminosulfonyl)benzoate

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## Compound of Interest

Compound Name: Methyl 2-(aminosulfonyl)benzoate

Cat. No.: B1209806

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This technical guide provides a comprehensive overview of the synthesis of **methyl 2-(aminosulfonyl)benzoate**, a key intermediate in the preparation of various pharmaceutical compounds, including pyrazol-benzenesulfonamides.<sup>[1]</sup> The described protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

## Chemical Properties and Data

The target compound, **methyl 2-(aminosulfonyl)benzoate**, possesses the following key characteristics:

Property	Value	Reference
CAS Number	57683-71-3	<a href="#">[1]</a>
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO <sub>4</sub> S	<a href="#">[1]</a>
Molecular Weight	215.23 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	White to almost white powder/crystal	
Melting Point	126-128 °C	<a href="#">[3]</a>
IUPAC Name	methyl 2-sulfamoylbenzoate	<a href="#">[2]</a>

## Synthetic Pathway Overview

The synthesis of **methyl 2-(aminosulfonyl)benzoate** is typically achieved through a multi-step process. A common and effective route begins with the readily available starting material, salicylic acid. This pathway involves four key transformations: etherification, chlorosulfonation, amination, and finally, esterification. This method provides a reliable means of producing the target compound with good overall yield.[4][5]



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Caption: Four-step synthesis of a **methyl 2-(aminosulfonyl)benzoate** derivative.

## Detailed Experimental Protocols

The following sections provide a detailed methodology for each step in the synthesis of a derivative, methyl 2-methoxy-5-aminosulfonyl benzoate, as a representative example of this synthetic approach.[4][5]

### Step 1: Etherification of Salicylic Acid to 2-Methoxybenzoic Acid

This initial step involves the methylation of the phenolic hydroxyl group of salicylic acid.

Methodology:

- Dissolve 20 mol of sodium hydroxide in 4.7 L of water in a 15 L glass reaction kettle with continuous stirring.
- Cool the solution to 0°C using a low-temperature circulating device.
- Gradually add 10 mol (1.38 kg) of salicylic acid to the cooled solution until it is completely dissolved.

- Add 10.5 mol (1 L) of dimethyl sulfate to the reaction mixture and continue stirring at 0°C for 30 minutes.
- Turn off the cooling and allow the reaction mixture to warm to 35°C for an additional 30 minutes.

Parameter	Value
Yield	92.6%
Reactant Ratio (Salicylic Acid:NaOH)	1:2
Reaction Time	1 hour
Reaction Temperature	0°C to 35°C

## Step 2: Chlorosulfonation of 2-Methoxybenzoic Acid

The intermediate 2-methoxybenzoic acid is then chlorosulfonated to introduce the sulfonyl chloride group.

Methodology:

- React 2-methoxybenzoic acid with chlorosulfonic acid.
- The optimized molar ratio of 2-methoxybenzoic acid to chlorosulfonic acid is 1:5.

Parameter	Value
Yield	95.7%
Reactant Ratio (2-Methoxybenzoic Acid:Chlorosulfonic Acid)	1:5

## Step 3: Amination of 2-Methoxy-5-(chlorosulfonyl)benzoic Acid

The sulfonyl chloride is then converted to a sulfonamide through a reaction with ammonium hydroxide.

**Methodology:**

- The reaction is carried out at an optimized temperature of 30°C to prevent hydrolysis of the sulfonyl chloride.
- The ideal molar ratio of 2-methoxy-5-(chlorosulfonyl)benzoic acid to ammonium hydroxide is 1:20.
- The reaction is maintained for 5 hours.

Parameter	Value
Yield	75.8%
Reactant Ratio (Sulfonyl Chloride:Ammonium Hydroxide)	1:20
Reaction Time	5 hours
Reaction Temperature	30°C

## Step 4: Esterification to Methyl 2-methoxy-5-aminosulfonylbenzoate

The final step is the esterification of the carboxylic acid group to yield the target product.

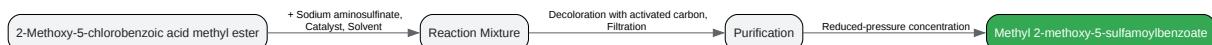
**Methodology:**

- Add 187.5 mol (6 kg) of methanol to a 15 L glass reaction kettle with stirring.
- Add 2.94 mol (0.6 kg) of 2-methoxy-5-aminosulfonylbenzoic acid and 5.73 mol (0.51 kg) of sulfuric acid to the methanol.
- Heat the mixture to reflux and maintain for 6 hours.
- Remove the excess methanol via rotary evaporation.
- Add 5.4 L of a 15% sodium carbonate solution and stir for 30 minutes.

Parameter	Value
Yield	97.4%
Reactant Ratio (Carboxylic Acid: Methanol: Sulfuric Acid)	1:55:1.1
Reaction Time	6 hours
Reaction Temperature	Reflux

## Alternative Synthesis Route

An alternative and more direct synthesis of a related compound, methyl 2-methoxy-5-sulfamoylbenzoate, starts from 2-methoxy-5-chlorobenzoic acid methyl ester. This method offers a shorter process with high yield.[6]



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Caption: A streamlined, one-pot synthesis approach.

### Methodology:

- Add 300g of tetrahydrofuran (THF), 50g (0.25mol) of 2-methoxy-5-chlorobenzoic acid methyl ester, 1.8g (0.0125mol) of cuprous bromide, and 31g (0.3mol) of sodium aminosulfinate to a 1000ml reaction flask equipped with a reflux condenser.[6]
- Heat the mixture to 60°C and maintain this temperature for 12 hours.[6]
- After the reaction is complete, add 2 grams of activated carbon and filter the solution while hot.[6]
- Concentrate the filtrate under reduced pressure and dry the resulting solid under vacuum at 60°C to obtain the final product.[6]

Parameter	Value
Yield	94.5%
Purity (HPLC)	99.51%
Reaction Time	12 hours
Reaction Temperature	60°C

This alternative route demonstrates a more efficient synthesis with fewer steps, making it suitable for larger-scale industrial production.[6]

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